![molecular formula C18H22ClFIN3O2S B2860567 N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide CAS No. 1078634-23-7](/img/no-structure.png)

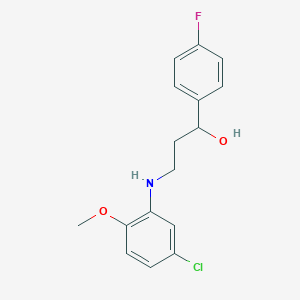

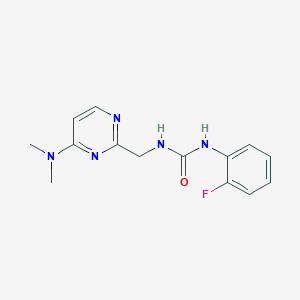

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

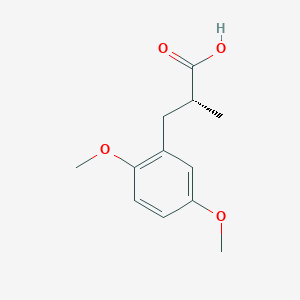

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C18H22ClFIN3O2S and its molecular weight is 525.81. The purity is usually 95%.

BenchChem offers high-quality N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiandrogen Activity

- The compound has been synthesized and studied for its antiandrogen activity. This activity is crucial in the treatment of androgen-responsive benign and malignant diseases. A similar compound, ICI 176334, is developed for this purpose (Tucker, Crook, & Chesterson, 1988).

Fluorescent Molecular Probes

- Certain derivatives of this compound have been synthesized for use as fluorescent solvatochromic dyes. These dyes are effective in studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).

Antiproliferative Agents

- Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research indicates potential applications in cancer treatment (Pawar, Pansare, & Shinde, 2018).

Drug Metabolism Studies

- The compound has been used in studies focusing on drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. These studies are essential for understanding drug action and safety (Zmijewski et al., 2006).

Hydrophilic Compound Recognition

- The compound has applications in recognizing hydrophilic amino and N,N-dimethylamino compounds. This property is useful in transferring these compounds from aqueous solutions to organic media, which has implications in various chemical and biological studies (Sawada et al., 2000).

Fuel Cell Applications

- Derivatives of this compound have been synthesized for use in sulfonated poly(arylene ether sulfone)s block copolymers. These have applications in fuel cells, offering high proton conductivity and mechanical properties, crucial for developing more efficient fuel cell technologies (Bae, Miyatake, & Watanabe, 2009).

Alzheimer's Disease Research

- In the context of Alzheimer's disease, a derivative of this compound has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, providing crucial insights for diagnosis and treatment (Shoghi-Jadid et al., 2002).

Chemical Reaction Studies

- The compound has been studied in various chemical reactions, like the synthesis of 2-chloroethyl (methylsulfonyl)methanesulfonate and related compounds. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic methodologies (Shealy, Krauth, & Laster, 1984).

作用機序

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which this compound may be related to, are known to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to a variety of therapeutic possibilities .

Result of Action

Given the diverse biological activities of related indole derivatives , it can be inferred that this compound may have a wide range of potential effects at the molecular and cellular level.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide' involves the reaction of two starting materials, namely 2-chlorobenzylamine and 4-fluorobenzenesulfonyl chloride, followed by a series of reactions to form the final product. The synthesis pathway involves the use of various reagents and solvents to facilitate the reactions and purification of the product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzenesulfonyl chloride", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "hydroiodic acid (HI)", "sodium hydroxide (NaOH)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine in DMF and add TEA. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add 4-fluorobenzenesulfonyl chloride to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Quench the reaction by adding water and stir for 30 minutes.", "Step 4: Extract the product with diethyl ether and wash the organic layer with water.", "Step 5: Combine the organic layers and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and dissolve the residue in ethyl acetate.", "Step 7: Add hydroiodic acid to the solution and stir for 2 hours at room temperature.", "Step 8: Quench the reaction by adding NaOH and stir for 30 minutes.", "Step 9: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 10: Combine the organic layers and dry over sodium sulfate.", "Step 11: Concentrate the organic layer and recrystallize the product from ethyl acetate to obtain the final product, 'N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide'." ] } | |

CAS番号 |

1078634-23-7 |

製品名 |

N'-[(2-Chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide |

分子式 |

C18H22ClFIN3O2S |

分子量 |

525.81 |

IUPAC名 |

N'-[(2-chlorophenyl)methyl]-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]-N-methylethanimidamide;hydroiodide |

InChI |

InChI=1S/C18H21ClFN3O2S.HI/c1-14(21-13-15-5-3-4-6-18(15)19)23(2)12-11-22-26(24,25)17-9-7-16(20)8-10-17;/h3-10,22H,11-13H2,1-2H3;1H |

InChIキー |

BWZOEXLRDSDZNS-KGENOOAVSA-N |

SMILES |

CC(=NCC1=CC=CC=C1Cl)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)F.I |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2860484.png)

![N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2860485.png)

![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)

![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)